![molecular formula C12H23N3O B1465448 trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone CAS No. 2154664-07-8](/img/structure/B1465448.png)
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Übersicht
Beschreibung
Trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone is a useful research compound. Its molecular formula is C12H23N3O and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Introduction
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone, also known by its CAS number 2154664-07-8, is a chemical compound that has garnered interest due to its potential biological activities, particularly as an inverse agonist of the cannabinoid receptor type 1 (CB1). This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.
The molecular formula of this compound is , and it has a molecular weight of approximately 222.33 g/mol. The compound features a cyclohexyl group and a piperazine moiety, which are critical for its interaction with biological targets.
CB1 Receptor Inverse Agonism
Research indicates that this compound acts as an inverse agonist at the CB1 receptor. Inverse agonists bind to the same receptor sites as agonists but induce the opposite pharmacological effect. This mechanism is particularly relevant in the context of obesity and metabolic disorders, as CB1 inverse agonists have been shown to reduce appetite and promote weight loss.
- Binding Affinity : The compound demonstrates a selective binding affinity for CB1 over cannabinoid receptor type 2 (CB2), with a Ki value reported around 220 nM .
Efficacy in Preclinical Studies
In vitro studies have shown that this compound effectively antagonizes basal G protein coupling activity of CB1 receptors. This was evidenced by a significant reduction in guanosine 5'-O-(3-thio)triphosphate binding in response to treatment with this compound, indicating its potential utility in modulating cannabinoid signaling pathways .
Anti-obesity Applications
The primary therapeutic interest in this compound lies in its potential as an anti-obesity agent. Unlike earlier generations of CB1 antagonists, which were associated with psychiatric side effects, this compound's distinct chemical scaffold may offer a safer profile for peripheral activity without central nervous system side effects .
Comparative Analysis with Other Compounds
Compound Name | Mechanism | Ki Value (nM) | Therapeutic Use |
---|---|---|---|
Rimonabant (SR141716A) | CB1 Antagonist | 10 | Anti-obesity |
Taranabant | CB1 Antagonist | 50 | Anti-obesity |
This compound | CB1 Inverse Agonist | 220 | Potential anti-obesity agent |
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone is being investigated for its role in cancer treatment, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a critical role in cell cycle regulation, and their dysregulation is often implicated in cancer progression. Compounds that inhibit CDK activity can potentially halt tumor growth. Research indicates that derivatives of this compound exhibit antiproliferative activity against various solid tumors, including breast, lung, colon, and prostate cancers .
Cannabinoid Receptor Modulation
Another significant application of this compound is its potential as a cannabinoid receptor type 1 (CB1) inverse agonist. Inverse agonists of CB1 have been explored as antiobesity drug candidates due to their ability to reduce appetite without the psychiatric side effects associated with first-generation CB1 antagonists like rimonabant. The compound's structural characteristics allow it to selectively bind to CB1 receptors, offering a new scaffold for developing safer antiobesity medications .
Neuropharmacology
The compound may also have applications in neuropharmacology due to its interaction with neurotransmitter systems. Its piperazine ring structure is known to influence the pharmacokinetic properties of compounds affecting serotonin and dopamine receptors, which are crucial in treating various neurological disorders such as depression and anxiety .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Cancer Treatment | CDK inhibition | Antiproliferative effects on tumors |
Cannabinoid Modulation | CB1 inverse agonism | Reduced appetite with fewer side effects |
Neuropharmacology | Interaction with neurotransmitter receptors | Potential treatment for mood disorders |
Case Study 1: CDK Inhibition
In a study examining the efficacy of various CDK inhibitors, this compound derivatives demonstrated significant inhibition of CDK4 activity, leading to reduced proliferation in breast cancer cell lines. The study highlighted the compound's potential as a therapeutic agent in oncology .
Case Study 2: CB1 Receptor Interaction
Research involving the synthesis of novel cannabinoid receptor ligands revealed that this compound exhibited selective binding to CB1 over CB2 receptors. This selectivity was associated with reduced central nervous system side effects compared to traditional CB1 antagonists, suggesting its viability as a safer alternative for managing obesity .
Eigenschaften
IUPAC Name |
(4-aminocyclohexyl)-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h10-11H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXAVLSAPPDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.